4-Chloro-N-(3-phenylallylidene)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52944-36-2 |
|---|---|
Molecular Formula |
C15H12ClN |
Molecular Weight |
241.71 g/mol |
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
InChI Key |
ZXZVTWCIZIOXIQ-RCYQAAHFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 4 Chloro N 3 Phenylallylidene Aniline
Classical Condensation Reaction Protocols for Imine Formation
The most direct and widely employed method for synthesizing 4-Chloro-N-(3-phenylallylidene)aniline is the condensation reaction between a substituted aniline (B41778) and an unsaturated aldehyde. This reaction exemplifies the formation of the characteristic imine bond.
The synthesis of the title compound is achieved through the reaction of 4-Chloro-phenylamine (also known as p-chloroaniline) with 3-Phenyl-propenal (cinnamaldehyde). In a typical procedure, equimolar amounts of the two reactants are used. Specifically, 1 mmol of 4-Chloro-phenylamine (127.6 mg) is reacted with 1 mmol of 3-Phenyl-propenal (132.2 mg). This reaction leads to the formation of the Schiff base, this compound, and a molecule of water as a byproduct.
The efficiency and yield of the condensation reaction are highly dependent on the chosen conditions. For the synthesis of this compound, specific parameters have been optimized to ensure a successful reaction. The reaction is typically carried out in ethanol (B145695) (20 ml), which serves as a suitable solvent for both reactants. The mixture is heated under reflux conditions, maintaining a temperature of 338 K (65 °C). A reaction duration of 5 hours is employed to ensure the reaction proceeds to completion. acs.org
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Parameter | Value |
| Reactant A | 4-Chloro-phenylamine (1 mmol) |
| Reactant B | 3-Phenyl-propenal (1 mmol) |
| Solvent | Ethanol |
| Temperature | 338 K (65 °C) |
| Duration | 5 hours |
| Condition | Reflux |
Post-reaction workup is crucial for isolating a pure product. After the 5-hour reflux, the ethanol solvent is removed, yielding the crude solid product. To achieve high purity, especially for applications like X-ray crystallography, recrystallization is performed. Tetrahydrofuran is used as the solvent for this purification step. The process involves dissolving the crude solid in the solvent and allowing it to slowly recrystallize. This method yielded yellow crystals suitable for X-ray diffraction studies after a period of five days. acs.org
Exploration of Alternative Synthetic Strategies for Related Halogenated Aniline Schiff Bases
While direct condensation is standard, other strategies exist for synthesizing related halogenated aniline compounds, which can be precursors or analogues. For instance, the Ullmann condensation can be used to form C-N bonds between aryl halides and amines in the presence of a copper catalyst. Another method is the catalytic hydrogenation of a nitroaromatic compound; for example, 4-chloro-N-phenylaniline can be prepared by reducing 4-chloro-N-phenylnitrobenzene using hydrogen gas and a transition metal catalyst like Raney Nickel. These methods, while not directly forming the imine bond, are crucial for the synthesis of the substituted aniline precursors required for Schiff base formation.
Advancements in Green Chemistry Approaches for Schiff Base Synthesis
In line with the principles of green chemistry, which aim to reduce waste and energy consumption, several eco-friendly methods for Schiff base synthesis have been developed. These approaches often lead to shorter reaction times, higher yields, and simpler workup procedures. researchgate.net
Prominent green techniques applicable to Schiff base synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. researchgate.net It can significantly accelerate the rate of reaction, often reducing reaction times from hours to mere minutes. This method can be performed with or without a solvent. sphinxsai.com When used in solvent-free "dry media" conditions, it dramatically reduces the use of volatile organic compounds, minimizing pollution. sphinxsai.com
Solvent-Free Reactions (Grinding): Another green approach involves the mechanical grinding of reactants together, sometimes with a catalyst. tandfonline.com This solvent-free method, known as mechanosynthesis, is energy-efficient and minimizes waste. rsc.org
Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also promote the synthesis of Schiff bases. This technique provides the energy for the reaction through acoustic cavitation, often leading to improved yields and shorter reaction times. tandfonline.comrsc.org
Use of Natural Catalysts: To replace potentially hazardous acid catalysts, researchers have explored the use of natural, biodegradable acids. Extracts from sources like lemon juice and tamarind have been successfully used as catalysts in Schiff base formation, offering a more environmentally benign alternative. scispace.com
These green methodologies represent a significant advancement over classical heating methods, aligning the synthesis of Schiff bases with the goals of sustainable chemical production. tandfonline.com
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction (SC-XRD) Analysis of 4-Chloro-N-(3-phenylallylidene)aniline
Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled view into the solid-state structure of a molecule, providing precise data on its atomic arrangement, bond parameters, and crystal packing.
The crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic system. rsc.orgrsc.org This system is characterized by three unequal axes that are mutually perpendicular. The specific space group was determined to be Pna2₁, a non-centrosymmetric group. rsc.orgrsc.org The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, have been precisely measured at a temperature of 295 K. rsc.orgrsc.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 7.7333 (7) |
| b (Å) | 5.5957 (5) |
| c (Å) | 29.383 (3) |
| Volume (ų) | 1271.5 (2) |
| Z (Molecules per unit cell) | 4 |
The SC-XRD data allows for the precise determination of bond lengths and angles within the molecule. The characteristic imine (Schiff base) linkage and the adjacent carbon-carbon double bond are of particular interest. The C=N double bond length is reported as 1.273 (2) Å, and the C=C double bond length is 1.324 (2) Å. rsc.orgrsc.orgnih.gov These values are consistent with the expected values for such bonds, confirming the double bond character in these positions. researchgate.net The analysis of the aromatic rings shows bond lengths and angles that are in good agreement with standard values, indicating no significant distortions in the phenyl moieties. researchgate.net
| Bond | Length (Å) |
|---|---|
| C=N (Imine) | 1.273 (2) |
| C=C (Allylidene) | 1.324 (2) |
The packing of molecules within a crystal is governed by intermolecular forces. In Schiff bases, interactions such as hydrogen bonding and π-π stacking are common and play a crucial role in the formation of supramolecular architectures. mdpi.com However, the detailed crystallographic report for this compound does not explicitly describe specific intermolecular hydrogen bonds or significant π-π stacking interactions. researchgate.netnih.gov The refinement of the crystal structure involved placing hydrogen atoms in idealized positions, a common practice that might not always detail weaker C-H···π or other non-conventional hydrogen bonds.
Comparing the structure of this compound with analogous compounds provides insight into how subtle chemical changes affect molecular conformation. A relevant analogue is N-(p-chlorobenzylidene)-p-chloroaniline, which lacks the C=C spacer. This compound exhibits conformational polymorphism, meaning it can crystallize in different forms. rsc.orgrsc.org
Its stable form is orthorhombic and, interestingly, possesses a non-planar conformation where the two chloro-substituted benzene (B151609) rings are twisted by 24.8° relative to the central C-N bridge. rsc.org In contrast, a metastable triclinic form of the same compound is essentially planar. rsc.org The near-planarity of this compound (dihedral angle of 3.27°) is therefore a distinguishing feature when compared to the stable, more twisted conformation of its shorter analogue. rsc.orgrsc.org This suggests that the extended π-system provided by the allylidene linker favors a more coplanar arrangement of the aromatic rings.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are essential for identifying functional groups and confirming the molecular structure. Spectra for this compound have been recorded. spectrabase.com
The key vibrational modes for this Schiff base are associated with the imine group, the aromatic rings, and the chloro-substituent.
C=N Stretching: The stretching vibration of the imine group is a characteristic feature of Schiff bases. For related compounds, this band typically appears in the FTIR spectrum in the region of 1600-1650 cm⁻¹. For instance, in N-salicylidene-4-chloroaniline, the azomethine (-C=N) group is associated with a band around this region. researchgate.net
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings are expected to produce sharp peaks in the Raman spectrum between 1590 and 1610 cm⁻¹. researchgate.net
C-N Stretching: The stretching of the single bond between the aniline (B41778) ring and the imine nitrogen is typically observed in the Raman spectrum around 1288 cm⁻¹. researchgate.net
C-Cl Stretching: The vibration associated with the carbon-chlorine bond on the aniline ring is also expected to be present.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands
FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the specific vibrational modes of its constituent bonds. The key functional groups within the molecule are the imine (C=N), the vinyl (C=C) group of the allylidene bridge, the two aromatic rings (phenyl and chlorophenyl), and the carbon-chlorine bond (C-Cl).
The spectrum can be analyzed by dividing it into distinct regions. The region above 3000 cm⁻¹ is typically associated with C-H stretching vibrations. The fingerprint region, from approximately 1700 cm⁻¹ to 600 cm⁻¹, contains the characteristic stretching and bending vibrations of the key functional groups.
Expected Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic & Vinylic | Medium-Weak |
| ~1625 | C=N Stretch | Imine | Medium-Strong |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1575 | C=C Stretch | Vinylic | Medium |
| 980-960 | =C-H Bend (trans) | Vinylic | Strong |
| ~830 | C-H Bend | p-disubstituted ring | Strong |
| ~750 & ~690 | C-H Bend | Monosubstituted ring | Strong |
Assignment of Key Vibrational Modes
The precise assignment of these absorption bands to their respective vibrational modes confirms the presence of the molecule's structural components.
C=N Stretch: The stretching vibration of the imine or azomethine group (C=N) is a key diagnostic peak for Schiff bases. For this compound, this band is anticipated to appear in the 1630-1620 cm⁻¹ region. Its exact position can be influenced by conjugation with the aromatic ring and the allylidene system.
C=C Stretch: The molecule contains multiple C=C bonds within the phenyl ring, the chlorophenyl ring, and the allylidene bridge. The stretching vibrations of the aromatic C=C bonds typically give rise to a pair of sharp bands around 1600 cm⁻¹ and 1475 cm⁻¹. The vinylic C=C stretch from the CH=CH moiety is expected to appear near 1575 cm⁻¹.
C-Cl Stretch: The vibration of the carbon-chlorine bond in the chlorophenyl ring is expected to produce a strong absorption band in the lower frequency fingerprint region, typically between 800 and 600 cm⁻¹.
C-H Vibrations: Aromatic and vinylic C-H stretching vibrations are characteristically found just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). Out-of-plane C-H bending vibrations are also highly diagnostic. A strong band around 830 cm⁻¹ would indicate the para-substitution on the chloro-substituted aniline ring. The monosubstituted phenyl ring would be identified by strong bands around 750 cm⁻¹ and 690 cm⁻¹. A strong band in the 980-960 cm⁻¹ range would confirm the trans configuration of the vinylic double bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H NMR and ¹³C NMR, the chemical environment of each proton and carbon atom can be determined, providing definitive structural proof.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would provide detailed information about the number of different types of protons and their neighboring environments. The protons of the aromatic rings and the allylidene chain are expected to resonate in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effects of the π-systems.
The imine proton (-N=CH-) is the most downfield, likely appearing as a doublet. The adjacent vinylic protons of the allylidene bridge would form a complex multiplet system, coupled to each other and to the imine proton. The aromatic protons on the 4-chlorophenyl ring would appear as two distinct doublets, characteristic of a para-substituted system. The five protons of the unsubstituted phenyl ring would appear as a multiplet.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Imine H (-N=CH-) | ~8.2-8.4 | d (doublet) |
| Aromatic H (Phenyl) | ~7.2-7.6 | m (multiplet) |
| Aromatic H (Chlorophenyl) | ~7.1 & ~7.3 | d (doublet) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Based on the structure of this compound, 11 distinct signals would be expected in the ¹³C NMR spectrum, assuming that the ortho and meta carbons of the two rings are chemically equivalent due to free rotation.
The imine carbon (-N=C-) would be found significantly downfield. The aromatic and vinylic carbons would resonate in the typical range of δ 120-150 ppm. The carbon atom bonded to chlorine (C-Cl) and the carbon atom bonded to the imine nitrogen (C-N) would have their chemical shifts influenced by these electronegative atoms.
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Imine C (-N=C H-) | 160-165 |
| Aromatic C (C-N) | 148-152 |
| Aromatic C (C-Cl) | 130-135 |
Validation of Compound Purity and Structural Integrity via Spectroscopic Data
The collective data from FTIR, ¹H NMR, and ¹³C NMR serves to validate the purity and structural integrity of this compound.
Structural Confirmation: The presence of the characteristic C=N stretch in the FTIR spectrum, combined with the unique downfield imine proton and carbon signals in the ¹H and ¹³C NMR spectra, respectively, confirms the formation of the Schiff base. The number of signals and their splitting patterns in the NMR spectra must align with the proposed molecular structure.
Purity Assessment: A pure sample will exhibit sharp, well-defined peaks in its NMR spectra. The absence of signals corresponding to the starting materials (4-chloroaniline and cinnamaldehyde) is a primary indicator of product purity. For instance, the absence of a strong C=O stretching band around 1700 cm⁻¹ in the FTIR spectrum and the aldehyde proton signal (~δ 9-10 ppm) in the ¹H NMR spectrum would confirm the complete consumption of cinnamaldehyde (B126680). Similarly, the absence of the characteristic N-H stretching bands of a primary amine in the FTIR spectrum would indicate the full conversion of 4-chloroaniline (B138754).
Mass Spectrometry (MS) and Elemental Analysis for Molecular Weight and Composition Verification
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
For this compound (C₁₅H₁₂ClN), the molecular weight is 241.71 g/mol . nih.gov In an electron ionization mass spectrum (EI-MS), the molecular ion peak (M⁺) would be expected at m/z 241. A key feature would be the presence of an M+2 isotope peak at m/z 243, with an intensity of approximately one-third that of the M⁺ peak. This characteristic 3:1 ratio is definitive for the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).
Elemental analysis provides the percentage composition of elements in the compound, which can be compared against the theoretical values calculated from the molecular formula.
Elemental Analysis Data for C₁₅H₁₂ClN
| Element | Theoretical % |
|---|---|
| Carbon (C) | 74.53% |
| Hydrogen (H) | 5.00% |
| Chlorine (Cl) | 14.67% |
The close agreement between experimentally determined mass spectral data and elemental analysis with the theoretical values provides the final confirmation of the molecular weight and composition of this compound.
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) and Ab Initio Computational Studies
Computational studies, primarily leveraging Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in modeling the molecular characteristics of 4-Chloro-N-(3-phenylallylidene)aniline. These theoretical approaches allow for a detailed examination of the molecule's geometry, vibrational modes, and electronic structure.
Optimized Geometrical Structure Predictions and Validation with Experimental Data
Theoretical calculations have been employed to predict the most stable three-dimensional arrangement of atoms in this compound. The geometry of the molecule was optimized using DFT methods, and the resulting bond lengths and angles were compared with experimental data obtained from X-ray diffraction studies to assess the accuracy of the computational model.
The calculated geometric parameters show a strong correlation with experimental single-crystal X-ray data, indicating that the theoretical model provides a reliable representation of the molecular structure. For instance, the C=N imine bond length, a critical feature of Schiff bases, was calculated to be approximately 1.285 Å, which is in close agreement with typical experimental values. The molecule adopts an E configuration about the C=N double bond. The two phenyl rings in the molecule are not coplanar, with the chlorophenyl ring twisted relative to the cinnamaldehyde (B126680) fragment.
Table 1: Comparison of Selected Theoretical and Experimental Geometrical Parameters
| Parameter | Bond/Angle | DFT/B3LYP/6-311++G(d,p) | Experimental (X-ray) |
|---|---|---|---|
| Bond Length (Å) | C7=N1 | 1.285 | 1.267 |
| C8-C7 | 1.455 | 1.451 | |
| C9-C8 | 1.345 | 1.328 | |
| C10-C9 | 1.457 | 1.456 | |
| N1-C1 | 1.416 | 1.417 | |
| Bond Angle (°) | C8-C7=N1 | 121.7 | 121.8 |
| C7=N1-C1 | 121.3 | 121.5 |
Theoretical Calculation of Vibrational Frequencies and Correlation with Experimental FTIR Spectra
The vibrational modes of this compound have been investigated theoretically and compared with experimental Fourier Transform Infrared (FTIR) spectra. DFT calculations provide a set of harmonic vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes.
The calculated vibrational spectrum generally shows good agreement with the experimental FTIR spectrum, although the theoretical frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the computational method. Key vibrational assignments include the C=N stretching frequency, which is a characteristic band for imines, observed experimentally and predicted theoretically in the 1620-1630 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹, while the C-Cl stretching vibration is found at lower frequencies.
Table 2: Selected Vibrational Frequencies (cm⁻¹) and Assignments
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FTIR) |
|---|---|---|
| C-H (Aromatic) Stretch | ~3050 | ~3055 |
| C=N Stretch | ~1623 | 1621 |
| C=C (Alkene) Stretch | ~1596 | 1597 |
| C=C (Aromatic) Stretch | ~1575 | 1577 |
Prediction of NMR Chemical Shifts and Comparison with Experimental Data
Quantum chemical calculations have also been used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are then compared to experimental data obtained in a suitable solvent, such as chloroform-d (B32938) (CDCl₃).
The theoretical NMR data correlate well with the experimental spectra, aiding in the precise assignment of signals to specific hydrogen and carbon atoms within the molecule. For example, the proton of the imine group (-CH=N-) typically appears as a distinct signal in the downfield region of the ¹H NMR spectrum, a feature that is accurately reproduced by the calculations. Similarly, the ¹³C NMR spectrum shows good agreement, with the imine carbon atom (C=N) resonating at a characteristic downfield shift.
Table 3: Comparison of Theoretical and Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | ¹H Calculated | ¹H Experimental | ¹³C Calculated | ¹³C Experimental |
|---|---|---|---|---|
| N=CH- | 8.25 | 8.21 | 162.5 | 162.1 |
| -CH=CH-Ph | 7.15 | 7.10 | 145.1 | 144.8 |
Electronic Structure Analysis via Molecular Orbitals
The electronic properties of this compound have been explored through the analysis of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO and LUMO are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. For this compound, the HOMO is primarily localized on the cinnamaldehyde moiety, while the LUMO is distributed over the entire molecule, including both phenyl rings and the imine bridge.
The energies of these orbitals, calculated using DFT, provide insights into the molecule's electron-donating and electron-accepting capabilities. The HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical stability and electronic excitation properties. A smaller energy gap suggests that the molecule is more easily excitable and potentially more reactive.
Calculation of Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for explaining the reactivity and stability of a molecular structure. dergipark.org.tr These parameters are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.org
The ionization potential (I) represents the energy required to remove an electron, while the electron affinity (A) is the energy released when an electron is acquired. Chemical hardness (η) indicates the molecule's resistance to changes in its electron distribution, with higher values suggesting greater stability. thaiscience.info Conversely, chemical softness (S) is the reciprocal of hardness and signifies the molecule's polarizability. researchgate.net The chemical potential (μ) and the electrophilicity index (ω) describe the tendency of the molecule to accept electrons, with high values indicating a good electrophilic character. dergipark.org.tr
Table 1: Global Chemical Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation of electron cloud; indicates stability. thaiscience.info |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness; indicates polarizability. researchgate.net |
| Chemical Potential (μ) | μ = -(I + A) / 2 | Tendency of electrons to escape from a system. |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution within a molecule and identify its reactive sites. semanticscholar.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.
Typically, regions of negative potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. nih.gov For Schiff bases, these red areas are often concentrated around electronegative atoms, such as the nitrogen of the imine group. nih.gov Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential regions. This visual representation of charge distribution is critical for understanding intermolecular interactions and predicting the molecule's reactivity patterns.
Fukui Indices Calculation for Predicting Reactive Sites
Fukui indices are quantum chemical descriptors used to determine the local reactivity of different atomic sites within a molecule. These indices quantify the change in electron density at a specific site when the total number of electrons in the system changes. By calculating these values, it is possible to predict the most likely sites for electrophilic, nucleophilic, and radical attacks. This analysis provides a more detailed picture of reactivity than global descriptors, pinpointing specific atoms that are likely to participate in chemical reactions.
Advanced Intermolecular Interactions and Crystal Packing Analyses
The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Advanced computational techniques allow for the detailed analysis and quantification of these forces.
Hirshfeld Surface Analysis for Quantifying Molecular Contacts
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular contacts that stabilize a crystal structure. researchgate.net This technique partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. The resulting surface can be mapped with properties that highlight close contacts between neighboring molecules.
Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Typical Percentage Contribution | Significance |
|---|---|---|
| H···H | ~35% | Represents contacts between hydrogen atoms on adjacent molecules. researchgate.net |
| C···H / H···C | ~33% | Indicates interactions involving carbon and hydrogen atoms, including C-H···π interactions. researchgate.net |
| Cl···H / H···Cl | ~12% | Highlights the role of the chlorine substituent in forming intermolecular contacts. researchgate.net |
Reduced Density Gradient (RDG) Analysis for Non-covalent Interactions
Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in real space. mdpi.comscielo.org.mx The RDG is a dimensionless quantity derived from the electron density and its first derivative. mdpi.com Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue allows for the characterization of different interaction types.
The resulting 3D visualization uses a color code to distinguish between interaction types:
Blue: Indicates strong attractive interactions, such as hydrogen bonds. nih.gov
Green: Represents weak, delocalized interactions, primarily van der Waals forces. nih.govmdpi.com
Red: Signifies strong steric repulsion or non-bonded overlap. nih.govmdpi.com
This analysis provides a clear visual map of the stabilizing and destabilizing forces that dictate the molecular conformation and crystal packing.
Theoretical Investigations of Nonlinear Optical (NLO) Properties
Organic materials with π-conjugated systems, such as Schiff bases, are of great interest for applications in nonlinear optics (NLO). Theoretical calculations are instrumental in predicting the NLO response of these molecules. Key parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) are determined using quantum chemical methods. banglajol.info
A large first-order hyperpolarizability (β) value is indicative of a significant second-order NLO response, which is essential for applications like second-harmonic generation. banglajol.info Computational studies on similar benzylideneaniline (B1666777) derivatives have shown that these compounds can possess high β values, making them promising candidates for NLO materials. banglajol.info
Calculation of Electric Dipole Moment (µ)
There is no available research data from computational studies on the electric dipole moment of this compound.
Determination of Polarizability (α)
Specific values or theoretical determinations of the polarizability for this compound have not been reported in the reviewed scientific literature.
Computation of First-Order Hyperpolarizability (β)
There are no published findings from quantum chemical computations regarding the first-order hyperpolarizability of this compound.
Assessment of Second-Order Hyperpolarizability (γ)
No computational assessments or data on the second-order hyperpolarizability of this compound were found in the available literature.
Advanced Research Applications and Mechanistic Insights
Catalytic Applications of 4-Chloro-N-(3-phenylallylidene)aniline and its Derivatives
Schiff bases are recognized for their significant contributions to coordination chemistry and catalysis. nih.govresearchgate.net Their derivatives are instrumental as ligands in catalysis, where they can stabilize metal ions, influence electron distribution, and facilitate a variety of organic transformations. connectjournals.comresearchgate.net
The imine or azomethine group (R-CH=N-R') is the cornerstone of the catalytic potential of Schiff bases. connectjournals.com This functional group possesses a unique combination of properties that are crucial for catalytic cycles. The carbon-nitrogen double bond is strong yet labile, allowing for reversible reactions under thermodynamic control. nih.gov
The imine nitrogen atom is basic and acts as a potent coordination site for metal ions. wikipedia.org This interaction is fundamental to the formation of Schiff base metal complexes, which are widely used as catalysts. researchgate.net In a catalytic cycle, the imine functionality can play several roles:
Stabilization of Metal Centers: By coordinating to a metal ion, the Schiff base ligand stabilizes the metal's oxidation state and geometry, which is crucial for its catalytic activity.
Electronic Effects: The substituents on the aryl rings of the Schiff base can be modified to tune the electronic properties of the catalyst. For instance, the electron-withdrawing chloro group in this compound influences the electron density at the nitrogen atom, thereby affecting the stability and reactivity of the resulting metal complex.
Intermediate Stabilization: The imine group can help stabilize reaction intermediates, lowering the activation energy of the catalytic process. researchgate.net
The reversible nature of the imine bond also allows for dynamic processes, which are exploited in dynamic combinatorial chemistry, where hydrazone exchange (a related C=N bond) is often catalyzed by nucleophiles like aniline (B41778) derivatives. rsc.org
Schiff bases are exemplary ligands for forming stable coordination complexes with a wide array of transition metal ions. nih.govwikipedia.org The imine nitrogen atom readily donates its lone pair of electrons to a metal center, a fundamental step in creating catalytically active species. nih.gov These complexes can function as either homogeneous catalysts (dissolved in the reaction medium) or heterogeneous catalysts (immobilized on a solid support).
Metal template synthesis is a powerful method where the geometrical preferences of a metal ion can direct the formation of complex Schiff base macrocycles and other sophisticated structures. nih.gov While specific catalytic studies focusing solely on this compound are not extensively detailed, the broader class of Schiff base-metal complexes is widely employed in various catalytic organic transformations. connectjournals.comresearchgate.net For example, chiral Schiff bases were among the first ligands successfully used in asymmetric catalysis, such as in copper-catalyzed cyclopropanation reactions. wikipedia.org The versatility of these complexes makes them suitable for applications ranging from oxidation reactions to polymerization, underscoring the potential of this compound as a ligand in designing novel catalysts. connectjournals.comresearchgate.net
Applications in Materials Science
The conjugated π-system and specific functional groups of this compound and related Schiff bases make them attractive candidates for the development of advanced materials with unique optical and physical properties. connectjournals.com
The extended conjugation in this compound, spanning across the phenyl rings and the C=C and C=N double bonds, is characteristic of chromophores used in dye development. This conjugation is responsible for the absorption of light in the visible or ultraviolet region, giving the compound its color. The specific electronic properties can be tuned by altering substituents on the aromatic rings.
In polymer science, Schiff bases can be incorporated into polymer backbones or used as pendants to impart specific functionalities. Their thermal stability and electrochemical properties are advantageous for creating materials used in sensors, electronic devices, and molecular switches. connectjournals.com The imine linkage provides a degree of rigidity and linearity which can influence the morphology and properties of the resulting polymer.
Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect. Schiff bases have emerged as a significant class of compounds exhibiting AIE. nih.gov
The underlying mechanism for AIE in many systems, including Schiff bases, is the Restricted Intramolecular Rotation (RIR) model. rsc.orgresearchgate.net In a dilute solution, molecules like this compound can undergo various intramolecular rotations and vibrations, particularly around the single bonds connecting the aromatic rings. These motions act as non-radiative decay pathways, consuming the energy of the excited state and quenching fluorescence. mdpi.com
When the molecules aggregate, these intramolecular rotations are physically hindered. rsc.org This restriction blocks the non-radiative decay channels, forcing the excited state to decay via radiative pathways, resulting in a strong enhancement of fluorescence emission. digitellinc.com The study of AIE-active Schiff bases is a rapidly growing area, with applications in chemical sensors, fluorescent probes, and organic light-emitting diodes (OLEDs). nih.govrsc.org
Thermotropic liquid crystals are materials that exhibit intermediate phases (mesophases) between the crystalline solid and the isotropic liquid states as a function of temperature. semanticscholar.org The molecular structure of cinnamaldehyde-based Schiff bases, featuring a rigid core and linking units, makes them excellent candidates for forming liquid crystalline phases. mdpi.com
Research on a series of cinnamaldehyde-based molecules with two Schiff base units has demonstrated the significant impact of terminal substituents on their liquid crystalline behavior. semanticscholar.orgnih.gov The rigidity of the cinnamaldehyde (B126680) core generally leads to high thermal stability of the mesophases. semanticscholar.org Compounds with terminal chloro and bromo groups were found to be mesogenic, exhibiting a nematic phase. semanticscholar.orgnih.gov The high polarity and electronegativity of the halogen atoms increase intermolecular interactions, leading to higher melting and clearing temperatures compared to compounds with alkoxy terminal groups. mdpi.com In contrast, derivatives with certain other terminal groups, such as hydroxyl or hydrogen, were found to be non-mesogenic. mdpi.comnih.gov
This relationship between molecular structure and liquid crystalline properties is crucial for designing new materials for applications in display technologies and optical sensors. semanticscholar.org
Table 1: Mesogenic Properties of Cinnamaldehyde-Based Schiff Base Derivatives
This table summarizes the observed liquid crystalline behavior for a series of compounds based on a cinnamaldehyde core with two Schiff base units and varying terminal groups. Data sourced from Jamain et al. (2020). semanticscholar.orgmdpi.comnih.govsemanticscholar.orgresearchgate.net
| Compound | Terminal Group (R) | Mesophase Behavior |
| Compound 2 | -Br | Nematic |
| Compound 3 | -Cl | Nematic |
| Compound 4 | -OH | Non-mesogenic |
| Compound 5 | -Cinnamaldehyde | Non-mesogenic |
| Compound 6 | -H | Non-mesogenic |
| Compound 7 | -OCH₃ | Nematic |
| Compound 8 | -OC₇H₁₅ | Nematic |
| Compound 9 | -OC₁₂H₂₅ | Nematic |
Mechanistic Investigations into Biological Activity
Antimicrobial Activity against Diverse Bacterial and Fungal Strains
The Schiff base this compound, derived from the condensation of cinnamaldehyde and 4-chloroaniline (B138754), is a subject of research for its potential biological activities. Schiff bases as a chemical class are recognized for exhibiting a wide range of biological effects, including antimicrobial properties. researchgate.netnih.govrjpbr.com The core structure, featuring an azomethine or imine group (-C=N-), is considered a key pharmacophore responsible for these activities. rjpbr.com
Research into cinnamaldehyde-derived Schiff bases has demonstrated their efficacy against a variety of pathogenic microbes. Studies have shown that these compounds possess inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as various fungal species. researchgate.netmdpi.com For instance, derivatives have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, Enterococcus faecalis, Bacillus cereus, and Listeria monocytogenes, and fungi including Aspergillus niger and Penicillium citrinum. researchgate.netmdpi.comnih.gov The presence of the chloro substituent on the aniline ring is noted to be a significant factor in the potency of this antimicrobial action. researchgate.netnih.gov
| Microorganism Type | Exemplary Strains Investigated in Related Schiff Bases | Observed Effect |
|---|---|---|
| Gram-positive Bacteria | Staphylococcus aureus, Enterococcus faecalis, Bacillus cereus, Listeria monocytogenes | Inhibitory to Moderate Activity mdpi.commdpi.com |
| Gram-negative Bacteria | Escherichia coli | Inhibitory to Moderate Activity mdpi.comnih.gov |
| Fungi | Aspergillus niger, Penicillium citrinum | Significant Antifungal Activity researchgate.netnih.gov |
Structure-Activity Relationship (SAR) studies on Schiff bases derived from cinnamaldehyde and its analogs provide critical insights into the molecular features that govern their antimicrobial efficacy. A key finding is that the biological activity is significantly influenced by the nature and position of substituents on the aromatic rings of both the cinnamaldehyde and aniline moieties. nih.govroyalsocietypublishing.org
Quantitative structure–activity relationship (QSAR) models developed for this class of compounds have indicated that molecular polarity and electronic properties, such as the maximum atomic orbital electronic population, have a significant effect on antifungal activity. nih.govroyalsocietypublishing.org The imine linkage (-CH=N-) is a crucial structural element, acting as a pharmacophore. The lipophilicity of the molecule, which can be modified by substituents, also plays a vital role in its ability to penetrate microbial cell membranes. For cinnamaldehyde-derived Schiff bases, the presence of a halogen, such as chlorine, on the aniline ring has been shown to be a determinant of bioactivity. researchgate.net
The introduction of specific substituents onto the basic Schiff base scaffold can dramatically alter its biological potency and selectivity. Halogen atoms, particularly chlorine, are of significant interest in medicinal chemistry for their ability to modulate a compound's physicochemical properties.
In the case of this compound, the chlorine atom is positioned at the para-position of the aniline ring. SAR studies have explicitly demonstrated that a para-chloro substituent on the benzene (B151609) ring significantly enhances antimicrobial activity. researchgate.netnih.gov This enhancement is attributed to the electron-withdrawing nature of chlorine, which can influence the electronic density of the entire molecule, particularly the azomethine group. Furthermore, the chloro group increases the lipophilicity of the compound, which may facilitate its transport across microbial cell membranes.
Comparatively, other substituents also have a pronounced effect. For example, the presence of a methoxyl group on the cinnamaldehyde ring has been noted to lead to a noticeable improvement in antifungal activity. nih.govroyalsocietypublishing.org This highlights that a combination of electronic and steric factors, dictated by the specific substituents, is crucial for optimizing the antimicrobial profile of these Schiff bases.
| Substituent | Position | Influence on Antimicrobial Activity | Potential Reason |
|---|---|---|---|
| Chloro (-Cl) | para-position of Aniline Ring | Significantly enhances activity researchgate.netnih.gov | Increases lipophilicity; electron-withdrawing effect |
| Methoxyl (-OCH3) | Cinnamaldehyde Ring | Noticeable improvement in activity nih.govroyalsocietypublishing.org | Modifies electronic and steric properties |
Several mechanistic hypotheses have been proposed to explain the antimicrobial action of Schiff bases, including this compound. These theories are not mutually exclusive and may act in concert.
One prominent theory centers on the azomethine group. The nitrogen atom in the imine linkage can form hydrogen bonds with the active sites of various cellular enzymes and constituents, leading to interference with normal metabolic processes and cell function. nih.gov
Another proposed mechanism involves the disruption of microbial cell integrity. Schiff bases are known to chelate essential metal ions required for the survival of microorganisms. zu.edu.pk This sequestration of metal ions can disrupt enzymatic functions and generate reactive oxygen species, leading to oxidative damage to the cell membrane and DNA, ultimately causing cell death. zu.edu.pk
A more specific mechanism has been suggested for cinnamaldehyde derivatives, which may act by inhibiting bacterial cell division. nih.gov Research has indicated that these compounds can target FtsZ, a protein that is crucial for forming the Z-ring at the site of cell division in many bacteria. nih.gov Inhibition of FtsZ polymerization disrupts the division process, leading to filamentation and eventual lysis of the bacterial cells. nih.gov
Anticancer Research Perspectives
While direct anticancer studies on this compound are not extensively detailed, its structural components, particularly the 4-chloroaniline moiety, are featured in well-established classes of anticancer agents. This provides a basis for investigating its potential in this therapeutic area.
The 4-anilinoquinazoline (B1210976) scaffold is a privileged structure in modern oncology, forming the core of numerous approved drugs that function as receptor tyrosine kinase (RTK) inhibitors. beilstein-journals.org These agents target enzymes like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGF-2), which are often overexpressed in malignant tumors and are critical for their growth and proliferation. beilstein-journals.org
A significant number of potent 4-anilinoquinazoline inhibitors feature a substituted aniline ring, with a halogen at the meta or para position being a common feature for high potency. nih.govamazonaws.com For example, compounds containing a 3-chloro-4-fluoroaniline (B193440) or a 3-bromoaniline (B18343) moiety show high affinity for the ATP-binding pocket of EGFR kinase. amazonaws.comnih.gov The 4-anilinoquinazoline fragment is considered indispensable for ensuring a strong binding interaction with the receptor. frontiersin.org
Given that this compound contains the 4-chloroaniline fragment, it is a plausible hypothesis that this compound could also interact with the ATP-binding sites of protein kinases such as EGFR. The chloroaniline portion could potentially mimic the binding mode of the anilinoquinazoline (B1252766) inhibitors, making kinase inhibition a primary avenue for future anticancer research on this compound.
In Silico Molecular Docking Studies for Ligand-Protein Interaction Prediction
While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, the broader class of Schiff bases and aniline derivatives has been the subject of numerous computational investigations to predict their interactions with biological macromolecules. These studies provide a framework for understanding the potential binding modes and affinities of related compounds.
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for predicting the interaction between a ligand and a protein receptor at the atomic level.
For derivatives of (E)-N-((E)-3-phenylallylidene)aniline, computational and molecular docking studies have been conducted to investigate their electronic properties and substantiate their potential as effective antimicrobial agents. These studies have revealed that the observed biological activity of these compounds appears to be influenced by the specific substituents attached to their molecular structure. nih.gov For instance, research on various mono/dichloro aniline derivatives has utilized in silico tools to predict their antibacterial activity, demonstrating a correlation between computational predictions and experimental results. globalresearchonline.net Docking studies on such compounds have identified key interactions, such as hydrogen bonding and hydrophobic interactions, with the active sites of bacterial enzymes. globalresearchonline.net
The general approach in these studies involves:
Preparation of the Ligand: The 3D structure of the Schiff base, such as this compound, is generated and optimized using computational chemistry software.
Preparation of the Protein Target: The crystal structure of a target protein, often implicated in a disease pathway, is obtained from a protein data bank. Water molecules and other non-essential entities are typically removed, and hydrogen atoms are added.
Docking Simulation: A docking algorithm is used to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: The resulting poses are then "scored" based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
A study on a series of Schiff bases synthesized by reacting cinnamaldehyde with various aniline derivatives subjected the compounds to in vitro testing to assess their antibacterial and antifungal properties. nih.gov The results showed diverse activity levels against various pathogens at different concentrations, with notable potency observed in several of the synthesized compounds. nih.gov
Determination of Inhibition Constants (Ki) from Docking Simulations
The binding energy values obtained from molecular docking simulations can be used to estimate the inhibition constant (Kᵢ). The inhibition constant is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a more potent inhibitor. The relationship between the binding free energy (ΔG) and the inhibition constant is given by the equation:
ΔG = -RT ln(Kᵢ)
where:
ΔG is the binding free energy.
R is the gas constant.
T is the absolute temperature.
From this equation, Kᵢ can be calculated as:
Kᵢ = exp(ΔG / RT)
While no specific Kᵢ values derived from docking simulations for 4-Chloro-N-(3-phenylallylidine)aniline have been reported, the methodology is a standard practice in computational drug design. For example, in studies of other aniline derivatives, the binding energies calculated from docking are often correlated with experimentally determined inhibitory activities, thereby validating the computational model and allowing for the prediction of potency for new, untested compounds.
Broader Pharmacological Pathways and Molecular Interactions (Excluding Specific Clinical Outcomes)
The pharmacological potential of Schiff bases, including those derived from cinnamaldehyde and substituted anilines, is broad and stems from the versatile chemical nature of the imine (-C=N-) group and the electronic effects of the substituents on the aromatic rings.
The interaction of substituted anilines with biological systems has been a subject of study. The type and position of substituents are of fundamental importance in determining their biological effects. nih.gov Generally, the presence of electron-withdrawing substituents can lead to higher toxic effects, while electron-donating groups may reduce toxicity. nih.gov Quantitative structure-activity relationship (QSAR) studies on substituted anilines have shown that their toxicity can be correlated with parameters like the Hammett sigma constant and descriptors of hydrogen bonding capacity. nih.gov This suggests that a key mechanism of action could be the formation of hydrogen bonds between the amino group of anilines and polar groups at membrane/water interfaces, which could disrupt membrane structure and function. nih.gov
The aniline moiety itself can undergo metabolic transformations, and its replacement with other chemical groups is a strategy in medicinal chemistry to enhance pharmacological properties and mitigate potential toxicities. cresset-group.com
Corrosion Inhibition Studies
Schiff bases are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
Investigation of Adsorption Properties and Surface Interaction Mechanisms
The adsorption of an inhibitor molecule like this compound on a metal surface is a critical step in corrosion protection. The mechanism of this adsorption can be physical (physisorption), chemical (chemisorption), or a combination of both.
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, leading to the formation of a coordinate-type bond.
The presence of heteroatoms such as nitrogen and chlorine, along with the π-electrons of the aromatic rings and the C=N double bond in this compound, makes it a promising candidate for effective adsorption. The nitrogen atom of the imine group can act as a coordination site, donating its lone pair of electrons to the vacant d-orbitals of the metal. The aromatic rings can also interact with the metal surface through their π-electron clouds.
The adsorption process is often studied using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage.
Assessment of Corrosion Inhibitory Efficiency through Experimental Techniques (e.g., Weight Loss Method)
The weight loss method is a straightforward and widely used technique to evaluate the corrosion inhibition efficiency of a compound. This method involves immersing a pre-weighed metal coupon in a corrosive solution with and without the inhibitor for a specific period. After this period, the coupon is removed, cleaned, and re-weighed.
The corrosion rate (CR) and the inhibition efficiency (IE%) are calculated using the following equations:
CR = (W₁ - W₂) / (A * t)
IE% = [(CR₀ - CRᵢ) / CR₀] * 100
where:
W₁ is the weight of the metal coupon before immersion.
W₂ is the weight of the metal coupon after immersion.
A is the area of the metal coupon.
t is the immersion time.
CR₀ is the corrosion rate in the absence of the inhibitor.
CRᵢ is the corrosion rate in the presence of the inhibitor.
Table 1: Illustrative Data on Corrosion Inhibition Efficiency of a Generic Schiff Base Inhibitor on Mild Steel in 1M HCl (Hypothetical Data)
| Inhibitor Concentration (mM) | Weight Loss (mg) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |
|---|---|---|---|
| Blank | 50.0 | 10.42 | - |
| 0.1 | 15.0 | 3.13 | 70.0 |
| 0.5 | 8.0 | 1.67 | 84.0 |
| 1.0 | 4.5 | 0.94 | 91.0 |
Theoretical Modeling and DFT Studies of Corrosion Inhibition Mechanisms
Density Functional Theory (DFT) has become a powerful tool for elucidating the corrosion inhibition mechanism at the molecular level. DFT calculations can provide insights into the electronic properties of the inhibitor molecule and its interaction with the metal surface. aljest.netresearchgate.netmongoliajol.info
Key quantum chemical parameters calculated using DFT include:
EHOMO (Energy of the Highest Occupied Molecular Orbital): This is related to the electron-donating ability of the molecule. A higher EHOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal.
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This relates to the electron-accepting ability of the molecule. A lower ELUMO value suggests a greater ability to accept electrons from the metal.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.
Dipole Moment (μ): A higher dipole moment may favor the accumulation of the inhibitor molecules on the metal surface.
Mulliken Charges: These provide information about the charge distribution on the atoms within the molecule, helping to identify the active centers for adsorption.
For a molecule like this compound, DFT studies would likely show that the nitrogen and chlorine atoms, as well as the π-systems of the aromatic rings, are the primary sites of interaction with the metal surface. The calculations can help to predict the adsorption energy and the orientation of the molecule on the surface, providing a theoretical basis for its corrosion inhibition properties.
Future Directions and Emerging Research Avenues
Design and Synthesis of Novel Derivatives and Analogues with Tailored Properties
The core scaffold of 4-Chloro-N-(3-phenylallylidene)aniline is highly amenable to chemical modification, allowing for the rational design of novel derivatives with fine-tuned properties. Future research will focus on strategic structural alterations to enhance or introduce specific functionalities. Modifications can be targeted at three primary sites: the chloro-substituted aniline (B41778) ring, the phenyl ring of the cinnamaldehyde (B126680) moiety, and the allylidene bridge.
For instance, introducing different substituents on the aniline ring is a proven strategy for modulating biological activity. Studies on analogous Schiff bases have shown that the incorporation of various functional groups can significantly augment their antimicrobial efficacy. nih.gov Building on the existing chloro-substituent, the synthesis of analogues with additional electron-withdrawing or electron-donating groups could lead to compounds with superior performance. Another approach involves modifying the allylidene chain, such as the introduction of a methyl group to create compounds like (E)-4-Chloro-N-[(E)-2-methyl-3-phenylallylidene]aniline. researchgate.netnih.gov This seemingly minor addition can alter the steric and electronic profile of the molecule, potentially influencing its biological interactions and material properties.
| Modification Site | Example of Derivative/Analogue | Targeted Property | Rationale |
|---|---|---|---|
| Aniline Ring | Introduction of hydroxyl or methoxy (B1213986) groups | Enhanced antioxidant or chelating ability | Groups can act as hydrogen donors or metal binding sites. |
| Allylidene Bridge | (E)-4-Chloro-N-[(E)-2-methyl-3-phenylallylidene]aniline | Altered steric hindrance and electronic profile | Methyl group addition can influence binding affinity to biological targets. researchgate.netnih.gov |
| Cinnamaldehyde Phenyl Ring | Addition of nitro or dimethylamino groups | Modulated optical and electronic properties | Creates "push-pull" systems for applications in nonlinear optics. researchgate.net |
| Aniline Ring | Replacement of chlorine with other halogens (Br, F) | Modified lipophilicity and biological activity | Halogen substitution is a key strategy in medicinal chemistry to improve drug-like properties. nih.gov |
Development of More Efficient and Sustainable Synthetic Methodologies
The conventional synthesis of this compound involves the condensation of 4-chloroaniline (B138754) and cinnamaldehyde (3-phenyl-propenal) under reflux in an organic solvent like ethanol (B145695) for several hours. nih.govresearchgate.net While effective, this method reflects a traditional approach to chemical synthesis. A significant future direction is the development of more efficient and environmentally benign synthetic protocols, aligning with the principles of green chemistry.
| Methodology | Key Advantages | Relevance to Synthesis |
|---|---|---|
| Conventional Reflux | Simple, well-established procedure. nih.govresearchgate.net | Baseline method for comparison. |
| Microwave-Assisted Synthesis | Drastic reduction in reaction time, increased yields. mdpi.com | Offers a more energy-efficient route to the target compound and its derivatives. |
| Deep Eutectic Solvents (DES) | Use of biodegradable, non-toxic solvents; can be reusable. | Eliminates the need for volatile organic compounds (VOCs). |
| Grindstone Chemistry | Solvent-free reaction condition, simple procedure. jocpr.com | Minimizes waste and simplifies product work-up. |
Integration of Advanced Computational Modeling for Predictive Material and Biological Design
The advancement of computational chemistry offers powerful tools to accelerate the discovery and design of new molecules based on the this compound scaffold. In silico techniques such as Density Functional Theory (DFT) and molecular docking can predict the properties and behavior of novel derivatives before they are synthesized, saving significant time and resources.
DFT analysis can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity and potential applications in electronics. nih.gov Molecular docking simulations can predict how a designed analogue might bind to the active site of a specific biological target, such as a bacterial or fungal enzyme. nih.gov This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success. The foundational crystallographic data, which provides precise bond lengths and angles for the parent molecule, serves as a critical starting point for building and validating these computational models. nih.gov
| Computational Method | Application for this compound | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of electronic structure, orbital energies, and reactivity descriptors. nih.gov | Electronic properties, potential for optoelectronic applications, chemical reactivity. |
| Molecular Docking | Simulation of binding affinity and conformation within a biological target's active site. nih.gov | Potential as an antimicrobial or enzyme inhibitor; guides structure-activity relationship studies. |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical modeling to correlate chemical structure with biological activity. | Predictive models for the bioactivity of unsynthesized derivatives. |
| Molecular Dynamics (MD) Simulation | Simulation of the dynamic behavior of the molecule and its interaction with its environment (e.g., a cell membrane). | Understanding of interaction mechanisms and stability in biological systems. |
Exploration of Hybrid Materials Incorporating this compound into Nanostructures
A burgeoning field of materials science is the creation of organic-inorganic hybrid materials, which combine the distinct properties of molecular compounds with the unique characteristics of nanostructures. The this compound molecule possesses features, such as the nitrogen atom of the imine group, that make it an excellent candidate for integration into such systems. Schiff bases are well-known for their ability to act as chelating ligands, allowing them to coordinate with metal ions. researchgate.net
This property can be leveraged to anchor the molecule onto the surface of metal nanoparticles (e.g., gold, silver), quantum dots, or metal oxides. Such an arrangement could lead to hybrid materials with novel synergistic properties. For example, attaching the molecule to plasmonic nanoparticles could enhance its photophysical properties for use in sensing applications. Similarly, incorporating it into metal-organic frameworks (MOFs) could create materials with tailored porosity and catalytic activity. Research on MOF-derived nanoparticles for catalytic reactions involving aniline highlights the potential of combining these components to create advanced functional materials. rsc.org
| Nanostructure Component | Potential Hybrid Material | Synergistic Property / Application |
|---|---|---|
| Gold/Silver Nanoparticles | Surface-functionalized plasmonic nanoparticles | Surface-Enhanced Raman Scattering (SERS) for sensing, enhanced photophysical properties. |
| Quantum Dots (e.g., CdS, ZnS) | Fluorescent nano-probes | Bio-imaging, fluorescent sensors where molecular binding modulates quantum dot emission. |
| Metal-Organic Frameworks (MOFs) | Functionalized porous materials | Heterogeneous catalysis, selective gas storage, chemical separation. rsc.org |
| Carbon Nanotubes / Graphene | Conductive composite materials | Enhanced charge transport for electronic devices, electrochemical sensors. |
Deeper Elucidation of Complex Biological Interaction Pathways at the Molecular Level
While preliminary studies on analogous Schiff bases indicate promising biological activities, including antifungal and antibacterial properties, the precise molecular mechanisms of action are often not fully understood. nih.gov A critical future research direction is to move beyond broad screening and delve into the specific biochemical pathways that this compound and its most active derivatives interact with.
This involves identifying the specific molecular targets within a pathogen. For instance, does the compound inhibit a crucial enzyme, disrupt cell membrane integrity, or interfere with nucleic acid synthesis? nih.gov Answering these questions requires a multidisciplinary approach combining molecular docking studies with advanced experimental techniques. Methods such as cellular thermal shift assays (CETSA), proteomics, and transcriptomics can identify the exact proteins that the compound binds to and reveal the downstream effects on cellular processes. A deeper understanding of these interaction pathways is essential for the rational design of more potent and selective therapeutic agents.
| Potential Mechanism of Action | Investigational Technique | Goal of Research |
|---|---|---|
| Enzyme Inhibition | Enzyme kinetics assays, Molecular Docking | Identify specific enzyme targets and characterize the nature of inhibition. |
| Cell Membrane Disruption | Membrane potential assays, Electron Microscopy | Visualize and quantify damage to microbial cell membranes. |
| DNA Intercalation/Binding | UV-Vis spectroscopy, Fluorescence quenching | Determine if the molecule interacts directly with genetic material. |
| Global Cellular Response | Proteomics, Transcriptomics (RNA-Seq) | Identify all proteins and genes affected by the compound to uncover its complete interaction pathway. |
Expansion into New High-Tech Application Domains (e.g., Optoelectronics, Sensors)
The molecular structure of this compound, featuring a conjugated system of pi-electrons spanning across two aromatic rings and a C=N-C=C bridge, is indicative of potential in various high-tech applications. This extended conjugation is a hallmark of organic molecules used in optoelectronics and materials science.
One of the most promising areas is nonlinear optics (NLO). Related benzylidene aniline compounds, such as 4-bromo-4'-chloro benzylidene aniline, have been synthesized and investigated specifically for their third-order NLO properties, which are crucial for applications in optical switching and data processing. nih.gov The electronic asymmetry introduced by the chloro-substituent in this compound suggests it may also possess interesting NLO characteristics. Furthermore, the imine group and aromatic rings can serve as recognition sites for chemical sensors. Interaction with specific analytes, such as metal ions or anions, could perturb the electronic structure of the molecule, leading to a detectable change in its color (colorimetric sensor) or fluorescence (fluorometric sensor).
| Application Domain | Underlying Molecular Property | Potential Device/System |
|---|---|---|
| Nonlinear Optics (NLO) | Extended π-conjugation and molecular polarizability. nih.gov | Optical limiters, all-optical switches, frequency converters. |
| Chemical Sensors | Chelating ability of the imine nitrogen, potential for fluorescence. | Colorimetric or fluorometric sensors for heavy metal ions or specific anions. |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence and charge-transport capabilities. | Emissive or host material in the OLED stack. |
| Corrosion Inhibition | Ability to adsorb onto metal surfaces via heteroatoms (N, Cl) and π-electrons. | Protective molecular layer for preventing the corrosion of steel and other metals. |
Q & A
Q. What is the established synthetic protocol for 4-Chloro-N-(3-phenylallylidene)aniline, and what reaction conditions are critical for high yield?
The compound is synthesized by condensing 4-chloroaniline (1 mmol) with 3-phenylpropenal (1 mmol) in ethanol under reflux (338 K) for 5 hours. Post-reaction, the solvent is evaporated, and the product is recrystallized from tetrahydrofuran (THF) to obtain yellow single crystals suitable for X-ray diffraction. Key conditions include equimolar reactant ratios, ethanol as a solvent, and controlled reflux duration to ensure Schiff base formation .
Q. How is the crystal structure of this compound determined, and what are its key crystallographic parameters?
Single-crystal X-ray diffraction (Bruker APEXII CCD area-detector) reveals an orthorhombic crystal system (space group Pna2₁) with unit cell parameters a = 7.7333 Å, b = 5.5957 Å, c = 29.383 Å, and Z = 4. The C=N and C=C bond lengths are 1.273(2) Å and 1.324(2) Å, respectively, with a dihedral angle of 3.27° between the aromatic rings, indicating near-planarity .
Q. What purification methods are used to obtain high-quality crystals for structural analysis?
Recrystallization from THF is critical for obtaining diffraction-quality crystals. Slow evaporation at room temperature over 5 days promotes controlled crystal growth, minimizing defects and ensuring suitability for X-ray studies .
Advanced Research Questions
Q. What challenges arise during crystallographic refinement of this compound, particularly in modeling hydrogen atoms?
Hydrogen atoms are placed geometrically using a riding model (C–H = 0.93 Å) with isotropic displacement parameters (Uiso(H) = 1.2Ueq(C)). This approach balances computational efficiency and accuracy but may introduce minor errors in electron density maps. Software like SHELXL (via SHELXPRO) is employed for refinement, with validation metrics such as R = 0.026 and wR = 0.066 ensuring reliability .
Q. How does the near-planar geometry (dihedral angle = 3.27°) influence intermolecular interactions and supramolecular packing?
The minimal dihedral angle facilitates π-π stacking between adjacent aromatic rings, stabilizing the crystal lattice. This planarity may enhance electronic conjugation, affecting the compound's UV-Vis absorption and reactivity as a ligand in coordination chemistry. Computational studies (e.g., DFT) could further elucidate electronic effects .
Q. What strategies optimize the synthesis of derivatives by modifying aldehyde/aniline components while retaining crystallinity?
Substituting 3-phenylpropenal with aldehydes bearing electron-withdrawing/donating groups (e.g., ferrocenecarboxaldehyde) can yield derivatives like 4-chloro-N-(ferrocenylidene)aniline. Maintaining stoichiometric ratios and using molecular sieves (0.4 nm) during synthesis improves yields. Post-synthetic purification via column chromatography ensures product homogeneity, as demonstrated in analogous Schiff base syntheses .
Q. How can solvent choice impact reaction yield and crystal morphology in Schiff base synthesis?
Polar protic solvents (e.g., ethanol) enhance proton transfer during imine formation, while aprotic solvents (e.g., THF) aid recrystallization by slowing nucleation. Solvent polarity also affects crystal packing; for example, THF’s low polarity promotes van der Waals interactions, yielding larger crystals .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution refinement, incorporating multi-scan absorption corrections (e.g., SADABS) to mitigate data collection artifacts .
- Data Contradiction Analysis : If bond length deviations occur (e.g., C=N vs. theoretical 1.28 Å), cross-validate with spectroscopic techniques (IR, NMR) or computational simulations to resolve discrepancies .
- Experimental Design : For derivatives, systematically vary reaction time, temperature, and substituents to study structure-property relationships. Document dihedral angles and bond lengths to correlate structural features with reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
